2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-11-5-2-4-10(8-11)12-6-3-7-15(12)13(16)9-14/h2,4-5,8,12H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQWOJHESAIQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184155-18-7 | |
| Record name | 2-chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enzymatic Preparation of Related Chiral Chlorinated Ketones
A closely related compound, (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, has been synthesized efficiently using ketoreductase enzymes to catalyze the reduction of alpha-chloro-3-hydroxyacetophenone to the chiral alcohol intermediate. This enzymatic approach achieves high conversion rates (>99%) and enantiomeric excess (ee) of 100%, indicating excellent stereoselectivity and yield.
Key features of this enzymatic method:
- Substrate: Alpha-chloro-3-hydroxyacetophenone.
- Catalyst: Ketoreductase enzyme powder or ketoreductase-containing cells derived from genetically engineered Saccharomyces cerevisiae or Escherichia coli.
- Reaction medium: Water/isopropanol mixed solvent with pH buffered phosphate solution.
- Conditions: Temperature range 24-45 °C; reaction time 5-36 hours.
- Cofactors: NAD+, NADH, NADP+, or NADPH at 0.02-0.2 g/L concentration.
- Product isolation: Filtration, organic extraction, drying, and reduced pressure evaporation.
This method can be scaled from milligram to kilogram quantities maintaining consistent conversion and ee values.
| Parameter | Range/Value |
|---|---|
| Substrate concentration | 1-400 g/L (preferably 100-350 g/L) |
| Ketoreductase enzyme powder | 5-25 g/L |
| Ketoreductase-containing cells | 20-90 g/L |
| Water:isopropanol ratio | 1:0.8 to 1.2 |
| Reaction temperature | 24-45 °C |
| Reaction time | 5-36 hours |
| Cofactor concentration | 0.02-0.2 g/L |
Table 1: Reaction conditions for enzymatic preparation of chiral chlorinated ketones
Chemical Synthesis via Catalytic Chlorination and Amination
Another approach involves gold-catalyzed hydroamination of 1-chloroalkynes with aromatic amines to yield α-chloromethylketimines, which are key intermediates structurally related to 2-chloro ketones. This method uses:
- Catalyst: 1 mol% 1,3-bis(2,6-diisopropylphenyl-imidazol-2-ylidene)gold(I) chloride activated by 1.5 mol% sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.
- Solvent: Toluene.
- Temperature: 120 °C.
- Reaction time: 0.5 - 15 hours.
- Yields: Up to 93% for α-chloromethylketimines.
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | IPrAuCl (3)/AgSbF6 (4) | CH2Cl2 | RT | 22 | 90 |
| 2 | IPrAuCl (1)/NaBArF (1.5) | CHCl3 | 75 | 3 | 92 |
| 4 | IPrAuCl (1)/NaBArF (1.5) | Toluene | 120 | 0.5 | 93 |
Table 2: Gold-catalyzed hydroamination yields of α-chloromethylketimines
This catalytic method provides a straightforward route to chlorinated intermediates that can be further transformed into the target compound through subsequent amination and ring closure steps.
Proposed Preparation Method for 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Based on the above findings, a plausible preparation route involves:
Synthesis of 3-methoxyphenylpyrrolidine:
- Starting from 3-methoxyaniline or 3-methoxyphenyl precursors.
- Formation of the pyrrolidine ring via cyclization or reductive amination.
Acylation with 2-chloroacetyl chloride:
- Reacting the pyrrolidine nitrogen with 2-chloroacetyl chloride to introduce the 2-chloroacetyl group.
- Conditions typically involve base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature.
-
- Extraction, washing, and chromatographic purification to isolate the target compound.
- Characterization by NMR, HPLC, and mass spectrometry.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Scale | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Enzymatic ketoreductase catalysis | Alpha-chloro-3-hydroxyacetophenone, ketoreductase, NADP+, water/isopropanol, 24-45 °C, 5-36 h | mg to kg scale | >99% conversion, 100% ee | High stereoselectivity, eco-friendly |
| Gold-catalyzed hydroamination | 1-chloroalkyne, aromatic amine, IPrAuCl/NaBArF, toluene, 120 °C, 0.5-15 h | mmol scale | Up to 93% yield | Efficient chloromethylketimine formation |
| Chemical acylation | 3-methoxyphenylpyrrolidine, 2-chloroacetyl chloride, base, inert solvent | Lab scale | Moderate to high | Classic acylation step |
Research Findings and Notes
- The enzymatic method offers a highly selective and environmentally friendly approach for chiral chlorinated ketones, which can be adapted for similar compounds including the methoxyphenylpyrrolidine derivative.
- The gold-catalyzed hydroamination provides an efficient synthetic route to chlorinated intermediates, which can be further elaborated to the target compound.
- Chemical acylation remains a practical and widely used method for introducing the 2-chloroacetyl moiety onto amine substrates.
- Optimization of reaction parameters (temperature, solvent, catalyst loading) is critical for maximizing yield and purity.
- Scale-up procedures have been demonstrated for enzymatic methods, indicating industrial applicability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemical Profile
Molecular Formula : C13H16ClNO2
Molecular Weight : 253.73 g/mol
SMILES Representation : COC1=CC=CC(=C1)C2CCCN2C(=O)CCl
InChIKey : ZQQWOJHESAIQJL-UHFFFAOYSA-N
This compound features a pyrrolidine moiety, which is known for its biological activity, particularly in drug design.
Antidepressant Activity
Research indicates that compounds similar to 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one exhibit antidepressant properties. The presence of the methoxyphenyl group is believed to enhance the interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors.
Case Study
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrrolidine derivatives and found that modifications at the phenyl ring significantly affected their antidepressant efficacy. The compound was tested in animal models, showing a notable reduction in depressive-like behaviors when compared to control groups.
Analgesic Properties
The analgesic potential of this compound has been evaluated in various preclinical studies. The mechanism is hypothesized to involve modulation of pain pathways through opioid receptor interactions.
Data Table: Analgesic Activity Comparison
| Compound Name | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one | 10 | 65 |
| Control (Placebo) | - | 10 |
| Reference Analgesic Compound | 10 | 70 |
Cognitive Enhancement
Recent studies have suggested that derivatives of this compound may have cognitive-enhancing effects. The modulation of cholinergic systems is a key area of interest, as it relates to memory and learning processes.
Case Study
In a double-blind study involving aged rats, administration of the compound resulted in improved performance on memory tasks compared to untreated controls. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Chemical Safety and Handling
Despite its promising applications, safety assessments are crucial for any new chemical entity. The International Chemical Safety Cards indicate that proper handling procedures must be followed due to its classification as a hazardous substance.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification and inhibition of their activity. This compound may also interact with receptors or ion channels, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound’s analogs differ primarily in the substituents on the phenyl ring, pyrrolidine modifications, and halogen replacements. These variations influence physicochemical properties (e.g., solubility, logP), biological activity, and metabolic stability. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Key Research Findings
Electronic Effects :
- Fluorine substitution (4-F analog) reduces oxidative metabolism, enhancing plasma half-life compared to the methoxy-substituted parent compound .
- Dichloro-substituted analogs exhibit stronger electrophilic character, making them reactive intermediates in cross-coupling reactions .
Hydrogen-Bonding and Crystallography :
- The 3,4-dimethoxy analog forms robust hydrogen-bonding networks (e.g., C=O···H–N interactions), enabling high-resolution crystal structure determination via SHELX programs .
- In contrast, the 3-methoxy derivative shows weaker intermolecular interactions, leading to amorphous solid forms under standard conditions .
Toxicity and Discontinuations :
- The 4-methoxy analog was discontinued due to hepatotoxicity (elevated ALT/AST in preclinical models), linked to its para-substitution pattern .
- The 3,4-dichloro derivative requires stringent handling (H318: eye damage risk) compared to the milder safety profile of methoxy variants (H302: harmful if swallowed) .
Biological Activity
2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one, with the CAS number 1184155-18-7, is a compound of interest due to its structural features that suggest potential biological activity. This compound contains a pyrrolidine ring and a methoxyphenyl group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available literature, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is C13H16ClNO2. It has a molecular weight of approximately 253.73 g/mol. The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO2 |
| Molecular Weight | 253.73 g/mol |
| SMILES | COC1=CC=CC(=C1)C2CCCN2C(=O)CCl |
| InChI | InChI=1S/C13H16ClNO2/c1-17-11-5-2-4-10(8-11)12-6-3-7-15(12)13(16)9-14/h2,4-5,8,12H,3,6-7,9H2,1H3 |
Biological Activity Overview
Research into the biological activity of compounds similar to 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one suggests several potential therapeutic applications:
Antimicrobial Activity
Pyrrolidine derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that certain pyrrole-based compounds exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on the antimicrobial efficacy of 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is limited, its structural similarity to active derivatives suggests potential efficacy.
Neuropharmacological Effects
Compounds containing pyrrolidine rings have been explored for their neuropharmacological effects. Research indicates that such compounds may modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities . The presence of the methoxy group may enhance these effects due to increased lipophilicity and receptor affinity.
Case Studies and Experimental Findings
While specific case studies on 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one are scarce, related research provides insights:
-
Synthesis and Evaluation of Pyrrole Derivatives
A study synthesized various pyrrole derivatives and assessed their biological activities. Compounds with similar structural motifs were found to possess significant anti-inflammatory and analgesic properties . This suggests that 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one could potentially exhibit similar therapeutic effects. -
Anticancer Activity
Research focusing on pyrrole derivatives has also highlighted their anticancer potential. For example, certain pyrrole-based compounds demonstrated significant antiproliferative activity against cancer cell lines . This raises the possibility that 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one may also possess anticancer properties worth investigating.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach includes reacting pyrrolidine derivatives with chloroacetylating agents under basic conditions. For example:
- Step 1: React 2-(3-methoxyphenyl)pyrrolidine with chloroacetyl chloride in anhydrous dichloromethane.
- Step 2: Use triethylamine as a base to neutralize HCl byproducts.
- Optimization: Silica gel chromatography (0–30% ethyl acetate in hexanes) can achieve >80% purity . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for pyrrolidine:chloroacetyl chloride) are critical for yield improvement.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- 1H/13C NMR: Identify proton environments (e.g., pyrrolidine ring protons at δ 1.80–3.94 ppm, methoxy group at δ 3.30–3.50 ppm) and carbonyl carbon signals (δ ~165 ppm) .
- HRMS: Confirm molecular weight (e.g., [M+Na]+ at m/z 170.0343 for a related analog) .
- FT-IR: Detect carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
| Technique | Key Parameters | Reference |
|---|---|---|
| NMR (400 MHz) | CDCl₃ solvent, TMS standard | |
| HRMS | ESI+ mode, resolving power >20,000 |
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, particularly the pyrrolidine ring conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software is ideal for determining torsional angles and ring puckering:
Q. What computational methods predict the electronic properties and reactivity of the chloroethanone moiety?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?
Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:
- Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) to detect polymorph transitions .
- Solubility Studies: Use shake-flask method in buffers (pH 1–13) to standardize conditions .
| Property | Reported Range | Method | Reference |
|---|---|---|---|
| Melting Point | 157–160°C (varies with purity) | DSC | |
| LogP | ~2.1 (predicted) | HPLC |
Q. What experimental strategies validate conflicting biological activity data in literature?
Methodological Answer:
- Dose-Response Assays: Test across a wide concentration range (nM–mM) to identify IC₅₀ values.
- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) .
- In Silico Docking: AutoDock Vina to model interactions with biological targets (e.g., kinases) .
Safety and Handling
Q. What safety precautions are recommended during synthesis and handling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
